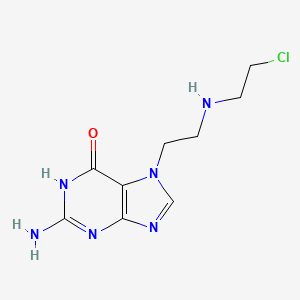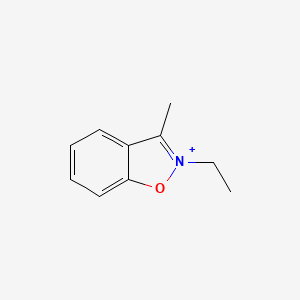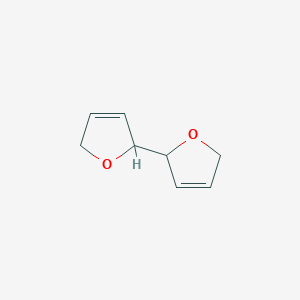
2,2'-Bifuran, 2,2',5,5'-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is an organic compound with the molecular formula C8H10O2 It is a derivative of bifuran, where the furan rings are partially hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- typically involves the hydrogenation of 2,2’-bifuran. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Fully hydrogenated bifuran derivatives.
Substitution: Halogenated or aminated bifuran derivatives.
Applications De Recherche Scientifique
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for various chemical compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bifuran: The non-hydrogenated parent compound.
2,2’,5,5’-Tetrahydro-3,3’-bifuran: A similar compound with different hydrogenation patterns.
2,2’,5,5’-Tetramethyltetrahydrofuran: A fully hydrogenated derivative with methyl groups.
Uniqueness
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is unique due to its partial hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where fully hydrogenated or non-hydrogenated bifurans may not be suitable.
Propriétés
| 98869-92-2 | |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-(2,5-dihydrofuran-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C8H10O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-4,7-8H,5-6H2 |
Clé InChI |
OWLVHKAAVQCIEI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(O1)C2C=CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



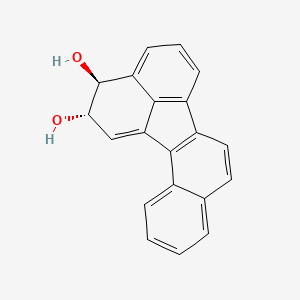
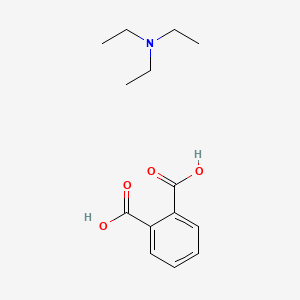
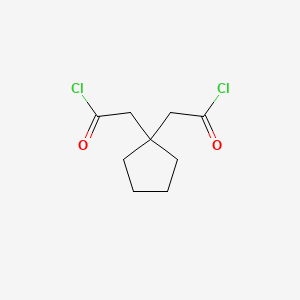
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)


